N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an isopentyl group, a 4-methylbenzylthio group, and an acetamide group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Methylbenzylthio Group: The 4-methylbenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiazole derivative reacts with 4-methylbenzyl chloride in the presence of a base.
Attachment of the Isopentyl Group: The isopentyl group can be introduced through alkylation reactions, where the thiazole derivative reacts with isopentyl bromide in the presence of a base.
Formation of the Acetamide Group: The acetamide group can be introduced through acylation reactions, where the thiazole derivative reacts with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers or amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-isopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Benzothiazole: Known for its applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Thiazole Orange: A fluorescent dye used in molecular biology for staining nucleic acids.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-(3-methylbutyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS2/c1-13(2)8-9-19-17(21)10-16-12-23-18(20-16)22-11-15-6-4-14(3)5-7-15/h4-7,12-13H,8-11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLJLFVVOMUDGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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